Stage-Specific Gametocytocidal Activity: Yomogiartemin Shows Complementary Early-Stage Preference vs. 1α,4α-Dihydroxybishopsolicepolide
In a direct head-to-head bioassay-guided fractionation study using the same A. afra extract, yomogiartemin and 1α,4α-dihydroxybishopsolicepolide exhibited opposite stage-selectivity profiles [1][2]. Yomogiartemin was more potent against early-stage (stage II–III) gametocytes (IC50 = 4.4 µg/ml) than against late-stage (stage IV–V) gametocytes (IC50 = 5.3 µg/ml). In contrast, 1α,4α-dihydroxybishopsolicepolide was significantly more potent against late-stage gametocytes (IC50 = 2 µg/ml; 6.3 µM) than against early-stage gametocytes (IC50 = 5.6 µg/ml), with a statistically significant difference (P < 0.05) [1]. This complementary stage-selectivity profile means that yomogiartemin offers preferential targeting of the earlier transmissible forms that are less susceptible to artemisinin-class drugs.
| Evidence Dimension | Stage-specific gametocytocidal potency (IC50) |
|---|---|
| Target Compound Data | Early-stage gametocytes: IC50 = 4.4 µg/ml; Late-stage gametocytes: IC50 = 5.3 µg/ml (Yomogiartemin, compound 2) |
| Comparator Or Baseline | Early-stage gametocytes: IC50 = 5.6 µg/ml; Late-stage gametocytes: IC50 = 2 µg/ml (6.3 µM) (1α,4α-dihydroxybishopsolicepolide, compound 1) |
| Quantified Difference | Yomogiartemin is 1.2-fold more potent against early-stage gametocytes; 1α,4α-dihydroxybishopsolicepolide is 2.65-fold more potent against late-stage gametocytes (P < 0.05) |
| Conditions | P. falciparum NF54 strain; pLDH viability assay; > 85% stage II–III (early) and > 85% stage IV–V (late) gametocyte enrichment; 72 h incubation |
Why This Matters
Researchers targeting early-stage gametocytes—which artemisinins are less effective against—should prioritize yomogiartemin over 1α,4α-dihydroxybishopsolicepolide for complementary transmission-blocking activity.
- [1] Moyo, P., et al. (2019). Bioassay-guided isolation and identification of gametocytocidal compounds from Artemisia afra (Asteraceae). Malaria Journal, 18, 65. (Fig. 1d–e, Table S3) View Source
- [2] Fokou, P.V.T., et al. (2025). Natural products as transmission-blocking agents against malaria: a comprehensive review. Malaria Journal, 24, Article 110. (Table 4) View Source
